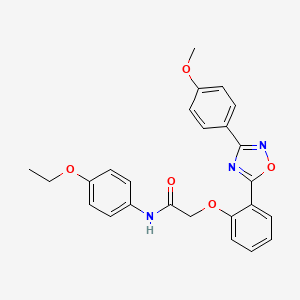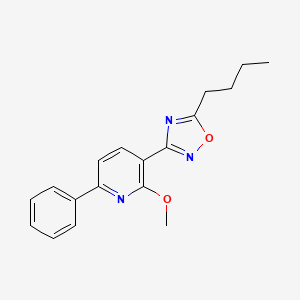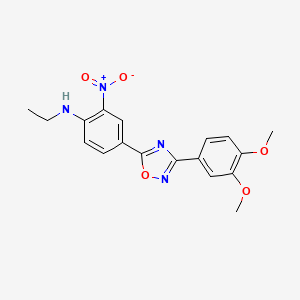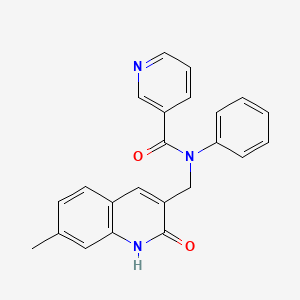
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell division process.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is complex and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide. One direction is to improve its solubility in aqueous solutions, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide in cancer treatment.
Méthodes De Synthèse
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves the reaction of 2-hydroxy-7-methylquinoline with N-phenylnicotinamide. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-9-10-17-13-19(22(27)25-21(17)12-16)15-26(20-7-3-2-4-8-20)23(28)18-6-5-11-24-14-18/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBDXZHLUPZXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

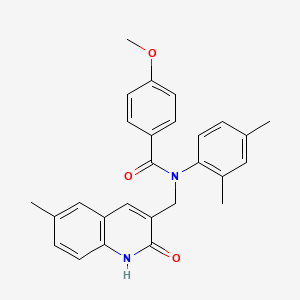
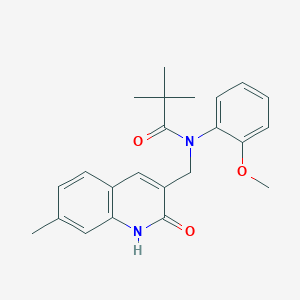
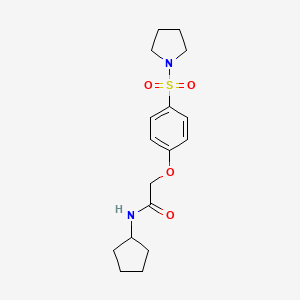
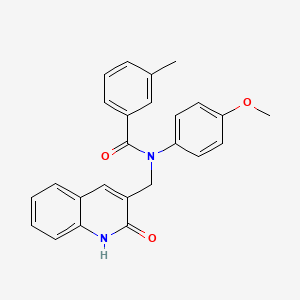
![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)



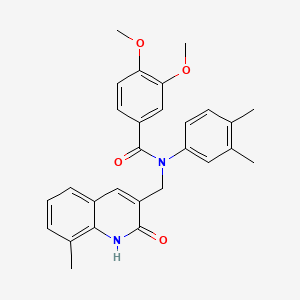
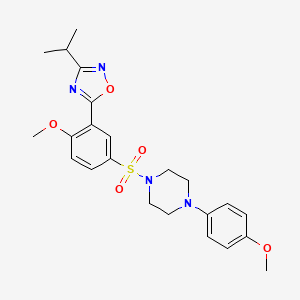
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
